molecular formula C10H18O4 B1599149 2-(2-Ethoxyethoxy)ethyl methacrylate CAS No. 45127-97-7

2-(2-Ethoxyethoxy)ethyl methacrylate

Cat. No. B1599149
CAS RN: 45127-97-7
M. Wt: 202.25 g/mol
InChI Key: WFTWWOCWRSUGAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EOEOEMA typically involves the reaction of 2-(2-methoxyethoxy)ethyl methacrylate with molecular oxygen under high pressure in the presence of a radical initiator. This process yields a water-soluble, thermoresponsive polymer known as poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO2MAP) . The polymer structure has been confirmed through spectroscopy, elemental analysis, calorimetry, and mass spectrometry .


Physical And Chemical Properties Analysis

  • Density : Typically around 0.882–0.886 g/cm³

Scientific Research Applications

Thermoresponsive Properties and Thermal Degradation

2-(2-Ethoxyethoxy)ethyl methacrylate has been studied for its ability to form water-soluble, thermoresponsive polyperoxides. These compounds exhibit highly exothermic degradation and their structure has been confirmed through various spectroscopic methods. This makes them relevant in areas where controlled thermal responsiveness and degradation are important (Pal & De, 2012).

Synthesis of Water-Soluble Polymethacrylates

This chemical is used in the synthesis of water-soluble polymethacrylates. These substances have significant implications in materials science, particularly due to their thermally sensitive properties. The process involves living anionic polymerizations, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Han, Hagiwara, & Ishizone, 2003).

Phase Transitions in Aqueous Solutions

The phase transitions of copolymers containing 2-(2-methoxyethoxy)ethyl methacrylate in water have been explored, which are crucial for understanding their applications in hydrogel formation and other polymer-based technologies. These phase transitions, studied using NMR and other techniques, are important for applications where environmental responsiveness of materials is required (Lutz et al., 2007).

Polymerization Reactions

Research on this compound includes the study of its polymerization reactions. These reactions are fundamental to creating specific polymer structures with desired properties for a variety of applications, including coatings and adhesives (Ranucci, Spagnoli, & Ferruti, 1999).

Photoinitiated Polymerization

The compound is also involved in photoinitiated polymerization processes. These processes are critical in areas like nanotechnology and materials science, where light-induced polymerization can be used to create novel materials with unique properties (Tan et al., 2016).

Porous Poly[oligo(ethylene glycol) methyl ether methacrylate] Gels

Another significant application is in the synthesis of porous poly[oligo(ethylene glycol) methyl ether methacrylate] gels. These gels exhibit rapid swelling and deswelling in water and have potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering (Iizawa, Yamamoto, Gotoh, & Sakohara, 2012).

Antibacterial and Antifouling Properties

The compound has been used in the preparation of antifouling copolymer brushes that incorporate antibacterial peptides. These materials have potential applications in the biomedical field, particularly in the development of surfaces that resist bacterial colonization (Glinel et al., 2009).

Future Directions

: Pal, S., & De, P. (2012). Water soluble polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate: influence of molecular oxygen on thermoresponsive properties and thermal degradation. Chemical Communications, 48(35), 4207–4209. DOI: 10.1039/C2CC18013H : Sigma-Aldrich. (2022). 2-Ethylhexyl methacrylate. Link

properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-12-5-6-13-7-8-14-10(11)9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWWOCWRSUGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196396
Record name 2-(2-Ethoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)ethyl methacrylate

CAS RN

45127-97-7
Record name 2-(Ethoxyethoxy)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45127-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxy(diethylene glycol) methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXY(DIETHYLENE GLYCOL) METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W232YEAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
F Garcia, JM Garcia, F Rubio… - Journal of Polymer …, 2002 - Wiley Online Library
Polymerization kinetics at several temperatures of 2‐ethoxyethyl methacrylate (EEMA) and 2(2‐ethoxyethoxy) ethyl methacrylate (DEMA) in bulk and in dioxane solutions are described. …
Number of citations: 17 onlinelibrary.wiley.com
K Sato, S Kobayashi, M Kusakari… - Macromolecular …, 2015 - Wiley Online Library
Six types of poly(2‐methoxyethyl acrylate) (PMEA) analogues were synthesized and the water structure in the hydrated polymers was characterized using differential scanning …
Number of citations: 87 onlinelibrary.wiley.com
J Lukáš, RNS Sodhi, MV Sefton - Macromolecular Symposia, 1996 - Wiley Online Library
Surface molecular structures of two statistical copolymers, poly(2‐hydroxyethyl methacrylate‐co‐butyl methacrylate) (HEMA‐co‐BMA) and poly[2‐(2‐ethoxyethoxy)ethyl methacrylate‐co…
Number of citations: 8 onlinelibrary.wiley.com
P Tiemblo, F Garcı́a, JM Garcıa, C Garcıa, E Riande… - Polymer, 2003 - Elsevier
The diffusion of He, Ar, O 2 , N 2 , CO 2 , CH 4 , CH 3 CH 3 and CH 2 CH 2 has been determined in three polymethacrylates with one, two and three oxyethylene units as side chains. …
Number of citations: 8 www.sciencedirect.com
S Pedrón, J Guzmán, N García - Macromolecular Chemistry and …, 2011 - Wiley Online Library
The radical polymerization of ethylene oxide (PEGylated) methacrylates in ionic media has been studied. Lithium salts interact with the monomer causing a significant increase in the …
Number of citations: 25 onlinelibrary.wiley.com
R Siegmann, A Jeličić… - … Chemistry and Physics, 2010 - Wiley Online Library
Propagation and chain‐length averaged termination rate coefficients, k p and , for radical polymerizations of methacrylates carrying poly(ethylene glycol) (PEG) units are reported. …
Number of citations: 50 onlinelibrary.wiley.com
Y Jiang, G Liu, X Wang, J Hu, G Zhang, S Liu - Macromolecules, 2015 - ACS Publications
Supramolecular aggregates of stimuli-responsive block copolymers are increasingly utilized as drug nanocarriers. Although in situ tracking their triggered disintegration and drug …
Number of citations: 34 pubs.acs.org
E Aliyev, S Shishatskiy, C Abetz, YJ Lee… - Advanced Materials …, 2020 - Wiley Online Library
Graphene oxide is functionalized with poly(2‐diethylaminoethyl) methacrylate (PDEAEMA), and the resulting material is used as a selective layer of a thin‐film composite membrane (…
Number of citations: 12 onlinelibrary.wiley.com
MJN Jahromi, JH Liu - Journal of the Taiwan Institute of Chemical …, 2012 - Elsevier
A UV energy-controlled exposure process for the fabrication of gradient refractive index lenses was developed. In the proposed method, a V-shaped gel zone was formed in the reaction …
Number of citations: 9 www.sciencedirect.com
CER JONES, F MOYLES - SCI Monograph, 1961
Number of citations: 0

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